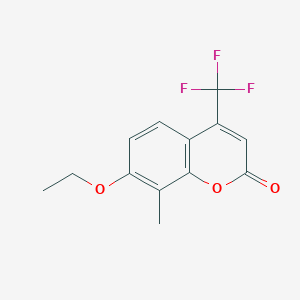![molecular formula C14H10F3N3O2S B5874106 N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is widely used in scientific research for its ability to modulate glutamate signaling.
Wirkmechanismus
TFB-TBOA inhibits glutamate transporters by binding to their substrate-binding site. This results in the accumulation of extracellular glutamate and the modulation of glutamate signaling. TFB-TBOA is a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to modulate glutamate signaling in several brain regions, including the hippocampus, striatum, and cortex. It has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. Additionally, TFB-TBOA has been shown to enhance the efficacy of certain antidepressant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TFB-TBOA is its potency and selectivity for glutamate transporters. This allows for precise modulation of glutamate signaling without affecting other neurotransmitter systems. However, TFB-TBOA is a relatively new compound, and its long-term effects on the brain are not well understood. Additionally, its complex synthesis method and high cost may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research involving TFB-TBOA. One area of interest is the role of glutamate transporters in neurological disorders, and how TFB-TBOA may be used as a therapeutic agent. Additionally, further studies are needed to understand the long-term effects of TFB-TBOA on the brain and its potential for neuroprotection. Finally, the development of more potent and selective glutamate transporter inhibitors may provide new insights into the role of glutamate signaling in the brain.
Synthesemethoden
TFB-TBOA can be synthesized using a multistep process starting with 2-(trifluoromethyl)-1H-benzimidazole. The benzimidazole is first reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with aniline to form the final product, TFB-TBOA. The synthesis of TFB-TBOA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TFB-TBOA is widely used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in many physiological processes, including learning and memory. Glutamate transporters regulate the extracellular concentration of glutamate, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)13-18-11-7-6-9(8-12(11)19-13)20-23(21,22)10-4-2-1-3-5-10/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWHKICXWVEODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)

![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)
![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)



![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)


![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
